2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole
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Overview
Description
2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole is a heterocyclic compound that features both pyrimidine and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole typically involves the condensation of 6-methyl-2-(methylsulfanyl)pyrimidine-4-carbaldehyde with a suitable isoindole derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(methylsulfanyl)pyrimidine-4-carbaldehyde: A precursor in the synthesis of the target compound.
2,3-dihydro-1H-isoindole: Another precursor used in the synthesis.
Pyrido[2,3-d]pyrimidin-5-one: A structurally related compound with similar biological activities.
Uniqueness
2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole is unique due to its combination of pyrimidine and isoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15N3S |
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Molecular Weight |
257.36 g/mol |
IUPAC Name |
2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H15N3S/c1-10-7-13(16-14(15-10)18-2)17-8-11-5-3-4-6-12(11)9-17/h3-7H,8-9H2,1-2H3 |
InChI Key |
ZXZRMQCPZLACLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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